molecular formula C8H8BrClO B13856277 2-Bromo-4-chloro-3,5-dimethylphenol CAS No. 38730-40-4

2-Bromo-4-chloro-3,5-dimethylphenol

Cat. No.: B13856277
CAS No.: 38730-40-4
M. Wt: 235.50 g/mol
InChI Key: FKCAGICYXXBUAG-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,5-dimethylphenol is an organic compound with the molecular formula C8H8BrClO. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and two methyl groups attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-3,5-dimethylphenol can be synthesized through the bromination and chlorination of 3,5-dimethylphenol. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent, such as glacial acetic acid, at controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-3,5-dimethylphenol is utilized in several scientific research fields:

Mechanism of Action

The antimicrobial activity of 2-Bromo-4-chloro-3,5-dimethylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cells, leading to increased membrane permeability and cell lysis. Additionally, it can interfere with the function of key enzymes, further inhibiting microbial growth .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylphenol: Similar structure but with different halogenation pattern.

    4-Chloro-3,5-dimethylphenol: Lacks the bromine atom but has similar antimicrobial properties.

    2-Chloro-4,5-dimethylphenol: Different substitution pattern on the benzene ring

Uniqueness

2-Bromo-4-chloro-3,5-dimethylphenol is unique due to the presence of both bromine and chlorine atoms, which contribute to its enhanced antimicrobial activity compared to its mono-halogenated counterparts. The combination of these halogens with the methyl groups on the benzene ring provides a distinct chemical profile that is valuable in various applications .

Properties

IUPAC Name

2-bromo-4-chloro-3,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-4-3-6(11)7(9)5(2)8(4)10/h3,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCAGICYXXBUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293366
Record name 2-Bromo-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38730-40-4
Record name 2-Bromo-4-chloro-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38730-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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